N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide
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Overview
Description
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide is an organic compound belonging to the class of amides It is characterized by the presence of a benzamide group linked to a phenylprop-2-enylidene moiety through an imine bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
Industrial production of benzamide derivatives often employs similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the imine bond to an amine, resulting in the formation of N-[(E)-3-phenylprop-2-enyl]amino]benzamide.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions . Additionally, its antibacterial properties may result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various industrial applications.
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]decanamide: A similar compound with a longer alkyl chain, which may exhibit different physical and chemical properties.
Uniqueness
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide is unique due to its specific structural features, such as the presence of both a benzamide group and a phenylprop-2-enylidene moiety
Properties
CAS No. |
7508-72-7 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C16H14N2O/c19-16(15-11-5-2-6-12-15)18-17-13-7-10-14-8-3-1-4-9-14/h1-13H,(H,18,19)/b10-7+,17-13+ |
InChI Key |
IBLXLVVKHVGRSI-UVZCHINQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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